molecular formula C28H25NO10 B8262400 Fluorescein mono-beta-D-N-acetylglucosamine

Fluorescein mono-beta-D-N-acetylglucosamine

Cat. No.: B8262400
M. Wt: 535.5 g/mol
InChI Key: YHERABVROCVWLO-CIOJGTTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein mono-beta-D-N-acetylglucosamine is synthesized through a series of chemical reactions involving the conjugation of fluorescein with N-acetylglucosamine. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fluorescein mono-beta-D-N-acetylglucosamine primarily undergoes enzymatic hydrolysis reactions. When exposed to hexosaminidase enzymes, the compound is cleaved to release fluorescein, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of this compound is fluorescein, which emits a green fluorescence upon excitation .

Mechanism of Action

The mechanism of action of fluorescein mono-beta-D-N-acetylglucosamine involves its enzymatic hydrolysis by hexosaminidase enzymes. The enzyme cleaves the glycosidic bond, releasing fluorescein, which can be detected due to its fluorescent properties. This allows researchers to quantify enzyme activity and study various biological processes .

Comparison with Similar Compounds

Fluorescein mono-beta-D-N-acetylglucosamine is unique due to its specific use as a fluorogenic substrate for hexosaminidase enzymes. Similar compounds include:

These compounds share similar fluorescent properties but differ in their specific enzyme targets and applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO10/c1-13(31)29-23-25(34)24(33)22(12-30)38-27(23)36-15-7-9-19-21(11-15)37-20-10-14(32)6-8-18(20)28(19)17-5-3-2-4-16(17)26(35)39-28/h2-11,22-25,27,30,32-34H,12H2,1H3,(H,29,31)/t22-,23-,24-,25-,27-,28?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHERABVROCVWLO-CIOJGTTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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